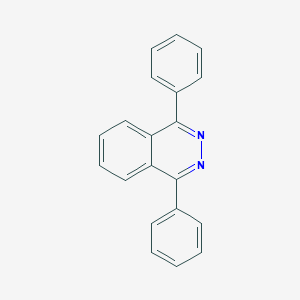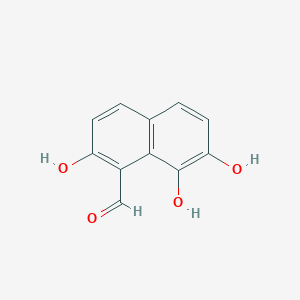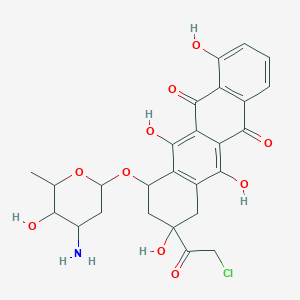
s-Butyrylthiocholine iodide
Overview
Description
Butyrylthiocholine is a sulfur-containing analog of butyrylcholine. It is hydrolyzed by butyrylcholinesterase to butyrate and thiocholine. This compound is primarily used as a reagent in the determination of butyrylcholinesterase activity . Butyrylthiocholine is a synthetic compound and does not occur naturally in the body .
Mechanism of Action
Target of Action
S-Butyrylthiocholine iodide primarily targets butyrylcholinesterase (BChE) . BChE is an enzyme that hydrolyzes choline-based esters, and it plays a significant role in neural signal transmission .
Mode of Action
This compound acts as a substrate for BChE . The compound is hydrolyzed by BChE into butyrate and thiocholine . This interaction results in the modulation of the enzyme’s activity, which can be measured colorimetrically at 405 nm .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrolysis of choline-based esters . The downstream effects of this pathway are related to the regulation of neural signal transmission, as the hydrolysis of these esters is a crucial step in this process .
Pharmacokinetics
Given its role as a substrate for bche, it is likely that the compound is metabolized through enzymatic hydrolysis .
Result of Action
The hydrolysis of this compound by BChE results in the production of butyrate and thiocholine . This reaction can be used to measure the activity of BChE, making this compound a valuable tool in biochemical assays .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the serum dilution factor has been observed to influence the results obtained in BChE activity assays using this compound . Therefore, careful control of experimental conditions is necessary to ensure accurate and reliable results.
Biochemical Analysis
Biochemical Properties
s-Butyrylthiocholine iodide is a substrate for the enzyme butyrylcholinesterase . It is hydrolyzed by butyrylcholinesterase to butyrate and thiocholine . This compound plays a crucial role in biochemical reactions involving butyrylcholinesterase .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with butyrylcholinesterase. The hydrolysis of this compound by butyrylcholinesterase can influence cell function
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with butyrylcholinesterase. It serves as a substrate for butyrylcholinesterase, which cleaves it to produce butyrate and thiocholine . This process can influence enzyme activity and potentially alter gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, a study has shown that a 400-fold dilution of serum and 5mM this compound can be used for the accurate measurement of butyrylcholinesterase activity in human serum .
Metabolic Pathways
This compound is involved in metabolic pathways related to the activity of butyrylcholinesterase . The hydrolysis of this compound by butyrylcholinesterase is a key step in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of butyrylthiocholine typically involves the esterification of butyric acid with thiocholine. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond between the carboxyl group of butyric acid and the thiol group of thiocholine .
Industrial Production Methods: In industrial settings, butyrylthiocholine is produced using large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of catalysts and controlled temperature and pressure conditions to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: Butyrylthiocholine undergoes hydrolysis reactions catalyzed by butyrylcholinesterase. This hydrolysis results in the formation of butyrate and thiocholine . Additionally, butyrylthiocholine can participate in thiol–ene click reactions, which are used in fluorescence assays .
Common Reagents and Conditions:
Hydrolysis: Butyrylcholinesterase enzyme, physiological pH, and temperature.
Thiol–ene Click Reactions: Thiol-containing compounds, UV light, and appropriate catalysts.
Major Products Formed:
Hydrolysis: Butyrate and thiocholine.
Thiol–ene Click Reactions: Fluorescent products used in biochemical assays.
Scientific Research Applications
Butyrylthiocholine is widely used in scientific research due to its role as a substrate for butyrylcholinesterase. Some of its applications include:
Biochemical Assays: Used to measure butyrylcholinesterase activity in clinical and research settings.
Neuroscience Research: Helps in studying the role of cholinesterases in neural signaling and neurodegenerative diseases.
Toxicology: Used to assess exposure to organophosphorus pesticides and nerve agents.
Drug Screening: Employed in the development and screening of potential inhibitors for butyrylcholinesterase, which is relevant in Alzheimer’s disease research.
Comparison with Similar Compounds
Butyrylcholine: A choline-based ester that functions as a neurotransmitter and is similar to acetylcholine.
Acetylcholine: A neurotransmitter involved in muscle activation and neural signaling.
Propionylthiocholine: Another thiocholine ester used in biochemical assays.
Uniqueness of Butyrylthiocholine: Butyrylthiocholine is unique due to its sulfur-containing structure, which makes it a specific substrate for butyrylcholinesterase. This specificity allows for precise measurement of butyrylcholinesterase activity, distinguishing it from other cholinesterases like acetylcholinesterase .
Properties
CAS No. |
1866-16-6 |
|---|---|
Molecular Formula |
C9H20NOS+ |
Molecular Weight |
190.33 g/mol |
IUPAC Name |
2-butanoylsulfanylethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H20NOS/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1 |
InChI Key |
AWBGQVBMGBZGLS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)SCC[N+](C)(C)C.[I-] |
Canonical SMILES |
CCCC(=O)SCC[N+](C)(C)C |
Key on ui other cas no. |
1866-16-6 |
Pictograms |
Irritant |
Synonyms |
(2-Mercaptoethyl)Trimethylammonium Butyrate Butyrylthiocholine Iodide, S-Butyrylthiocholine S Butyrylthiocholine Iodide S-Butyrylthiocholine Iodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Butyrylthiocholine iodide?
A1: Butyrylthiocholine iodide is a substrate for cholinesterases, primarily butyrylcholinesterase (BChE). [, , , , ]
Q2: How does Butyrylthiocholine iodide interact with butyrylcholinesterase?
A2: BTCh binds to the active site of BChE and undergoes hydrolysis, resulting in the formation of thiocholine and butyric acid. [, , , ]
Q3: What are the downstream effects of Butyrylthiocholine iodide hydrolysis by butyrylcholinesterase?
A3: The hydrolysis of BTCh by BChE is used to measure the enzyme's activity. This is because the reaction product, thiocholine, can be detected spectrophotometrically using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). [, , , ] The intensity of the resulting yellow color is directly proportional to the amount of thiocholine produced and thus, the BChE activity.
Q4: Can Butyrylthiocholine iodide be hydrolyzed by other enzymes?
A4: While BTCh shows a preference for BChE, it can also be hydrolyzed, albeit at a slower rate, by acetylcholinesterase (AChE). [, , ] This difference in hydrolysis rates allows researchers to distinguish between these two enzymes.
Q5: What is the molecular formula and weight of Butyrylthiocholine iodide?
A5: The molecular formula of Butyrylthiocholine iodide is C9H20INOS, and its molecular weight is 317.25 g/mol. []
Q6: Is there any spectroscopic data available for Butyrylthiocholine iodide?
A6: Electron paramagnetic resonance (EPR) spectroscopy has been used to study the radiation-induced damage centers in single crystals of BTCh. [, ] These studies provide valuable information about the radical species generated upon irradiation and can be used to understand the compound's stability under different conditions.
Q7: How does pH affect the stability of Butyrylthiocholine iodide?
A8: The stability of BTCh may be affected by pH. For instance, the non-enzymatic hydrolysis of BTCh increases as pH exceeds 7.5. [] This highlights the importance of controlling pH during experimental procedures to ensure accurate results.
Q8: What are the main applications of Butyrylthiocholine iodide in research?
A9: BTCh is primarily used as a substrate to measure BChE activity. [, , , , ] This has applications in various fields, including:
- Diagnosis of organophosphate and carbamate poisoning: These compounds inhibit BChE activity, and a decrease in enzyme activity can indicate exposure. [, , , ]
- Monitoring environmental contamination: BChE activity in aquatic organisms can be used as a biomarker for pesticide contamination. [, , ]
- Investigating the role of BChE in various physiological processes: BChE is involved in lipid metabolism, and alterations in its activity have been linked to obesity and coronary heart disease. [, ]
Q9: How does the structure of Butyrylthiocholine iodide contribute to its specificity for butyrylcholinesterase?
A10: The butyryl group in BTCh is crucial for its specificity towards BChE. Compared to acetylthiocholine iodide, which is preferentially hydrolyzed by AChE, the longer alkyl chain of the butyryl group in BTCh makes it a better substrate for the larger active site of BChE. [, , ]
Q10: Are there specific formulation strategies to enhance the stability of Butyrylthiocholine iodide?
A11: While specific formulation strategies for BTCh are not mentioned in the provided papers, storing the compound frozen and controlling pH during experimental procedures are crucial for maintaining its stability and ensuring accurate results. [, ]
Q11: How is Butyrylthiocholine iodide typically quantified in biological samples?
A12: The most common method for quantifying BTCh hydrolysis is the Ellman method, a spectrophotometric assay that measures the production of thiocholine. [, , , , ] This method offers high sensitivity and is readily adaptable for high-throughput screening.
Q12: Are there specific requirements for validating analytical methods using Butyrylthiocholine iodide?
A13: Validation of analytical methods using BTCh, like any other analytical method, should include parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. [, ] These parameters ensure the reliability and reproducibility of the analytical data.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![spiro[1H-2-benzofuran-3,2'-oxolane]](/img/structure/B161055.png)









